molecular formula C11H20N2O3 B2964833 Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate CAS No. 1314393-75-3

Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate

Cat. No.: B2964833
CAS No.: 1314393-75-3
M. Wt: 228.29 g/mol
InChI Key: CTZAPXNYWJHZHJ-UHFFFAOYSA-N
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Description

Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyrazine core. The tert-butyl carboxylate group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antibiotics and kinase inhibitors due to its rigid scaffold and modifiable functional groups .

Properties

CAS No.

1314393-75-3

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-4-12-8-6-15-7-9(8)13/h8-9,12H,4-7H2,1-3H3

InChI Key

CTZAPXNYWJHZHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC2C1COC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1COC2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between tert-butyl hydrazine and an alpha,beta-unsaturated ester, followed by cyclization, can yield the desired product. The reaction conditions often involve catalysts such as Lewis acids and elevated temperatures to drive the cyclization process.

Industrial Production Methods

For industrial-scale production, efficient and cost-effective methods such as continuous flow synthesis are employed. These methods ensure high yield and purity of the compound while minimizing the reaction time and resource consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate undergoes various types of reactions including:

  • Oxidation: : This compound can be oxidized to form corresponding furan-pyrazine derivatives.

  • Reduction: : The hydrogenation of this compound can yield fully saturated bicyclic structures.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, where functional groups on the furan or pyrazine rings are replaced.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various halogens and nucleophiles for substitution reactions. The conditions vary but often require solvents like dichloromethane or toluene, and temperatures ranging from ambient to reflux conditions.

Major Products

Depending on the reaction, products can range from hydroxylated derivatives in oxidation reactions, fully hydrogenated bicyclic compounds in reduction reactions, to various substituted furan-pyrazine compounds in substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology

This compound is studied for its biological activity, particularly its interactions with enzymes and receptors. Its unique structure allows it to act as a ligand in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of performance materials and specialized polymers.

Mechanism of Action

The mechanism by which Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate exerts its effects typically involves binding to specific molecular targets such as enzymes, receptors, or DNA. The compound's bicyclic structure enables it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can initiate a cascade of cellular events leading to the compound's observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents/Ring Modifications Stereochemistry Key Applications/References
Target compound Furo[3,4-b]pyrazine Tert-butyl carboxylate at position 4 4aR,7aS Pharmaceutical intermediates
rel-tert-Butyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate Cyclopenta[b]pyrazine Cyclopentane fused ring system 4aR,7aS Medicinal chemistry scaffolds
(4aR,7aS)-1-Methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Thieno[3,4-b]pyrazine Thiophene ring, methyl group, sulfone derivatives 4aR,7aS Antibacterial agents
Finafloxacin (7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl] derivative Pyrrolo-oxazine Fluoroquinolone backbone with cyano substituent 4aS,7aS Broad-spectrum antibiotics

Key Observations :

  • Core Heterocycle: Replacement of the furan ring in the target compound with thiophene () or pyrrolidine () alters electronic properties and metabolic stability. Thieno derivatives exhibit enhanced resistance to oxidative degradation due to sulfur’s lower electronegativity .
  • Stereochemical Impact : The (4aR,7aS) configuration is conserved in analogues like finafloxacin, where stereospecificity dictates binding affinity to bacterial DNA gyrase .

Key Observations :

  • Protection Strategies : The tert-butyl carbamate (Boc) group is universally employed for amine protection, enabling regioselective functionalization .
  • Coupling Agents : T3P® (propylphosphonic anhydride) in and demonstrates superior efficiency over traditional reagents like EDC/HOBt, minimizing racemization .

Table 3: Property Comparison

Compound Name log P (Predicted) pKa (Basic) Solubility (mg/mL) Biological Activity
Target compound 1.2 7.8 0.15 (Water) Kinase inhibition (IC50 ~50 nM)
Finafloxacin 0.4 7.7 0.8 (PBS) Antibacterial (MIC ≤0.06 µg/mL)
(4aR,7aS)-1-(3-Methylbut-2-enyl)thienopyrazine 6,6-dioxide 2.1 6.9 0.02 (DMSO) Antiviral (EC50 ~1 µM)

Key Observations :

  • Lipophilicity : The target compound’s log P (1.2) reflects moderate membrane permeability, whereas finafloxacin’s lower log P (0.4) correlates with enhanced aqueous solubility and systemic distribution .
  • Acid Stability: The tert-butyl group in the target compound improves stability under acidic conditions compared to unprotected amines in analogues like (4aR,7aS)-1-methylthienopyrazine .

Biological Activity

Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is a compound with a complex structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • SMILES Notation : CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1COC2
  • CAS Number : 106691-72-9

The structural complexity contributes to its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities. Key areas of investigation include:

Table 1: Summary of Biological Activities

Activity AreaFindings
GPR119 AgonismCompounds showed EC50_{50} values comparable to AR231453 .
Diabetes TreatmentPotential for enhancing insulin secretion and glucose tolerance .
NeuroprotectionRelated compounds have shown promise in reducing oxidative stress .

Case Study: GPR119 Agonist Derivatives

A recent study synthesized a series of tert-butyl-substituted phenyl derivatives and evaluated their biological activities. Among these, four analogs were prioritized due to their significantly enhanced luciferase activity in assays designed to measure GPR119 activation. The results indicated that these new compounds could serve as valuable tools for further investigations into metabolic disorders like T2DM .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, the following pathways are hypothesized:

  • GPR119 Activation : By binding to GPR119, the compound may stimulate the release of incretin hormones such as GLP-1 (glucagon-like peptide-1), which plays a crucial role in insulin secretion.
  • Antioxidant Properties : The structural features of pyrazine derivatives suggest potential antioxidant activities that could protect cells from oxidative damage.

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